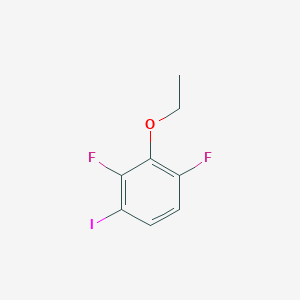

2-Ethoxy-1,3-difluoro-4-iodobenzene

Description

Structure

3D Structure

Properties

CAS No. |

943830-93-1 |

|---|---|

Molecular Formula |

C8H7F2IO |

Molecular Weight |

284.04 g/mol |

IUPAC Name |

2-ethoxy-1,3-difluoro-4-iodobenzene |

InChI |

InChI=1S/C8H7F2IO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2H2,1H3 |

InChI Key |

GHSYWJNLVLZFSX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)I)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 1,3 Difluoro 4 Iodobenzene

Alternative Synthetic Pathways

Beyond classical approaches, the construction of a molecule like 2-Ethoxy-1,3-difluoro-4-iodobenzene can be envisioned through more advanced strategies that offer unique regiochemical control. These methods include directed metalation and the strategic sequential functionalization of already substituted benzene (B151609) rings.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgyoutube.com This strategy utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium. This coordination facilitates the deprotonation of the proton at the ortho-position to the DMG, creating a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a suitable electrophile to introduce a new substituent with high regioselectivity. organic-chemistry.org

The ethoxy group present in the target molecule is an effective DMG. In principle, a precursor molecule could be subjected to DoM to introduce one of the other substituents. For example, if one were to start with 1,3-difluoro-4-iodobenzene, the fluorine and iodine atoms are deactivating and would not typically direct metalation. However, introducing an ethoxy group would create a powerful directing group.

A hypothetical DoM approach to a related structure could involve the lithiation of 1,3-difluoro-2-ethoxybenzene. The ethoxy group would direct the lithium to the C6 position. However, for the synthesis of this compound, this strategy is complex due to the pre-existing substitution pattern. A more plausible, albeit challenging, route could involve a halogen-dance reaction, where a lithiated aryl iodide rearranges to a more stable lithiated species before being trapped by an electrophile. acs.orgresearchgate.net

The general principle of DoM is outlined below: Scheme 1: General Principle of Directed ortho-Metalation (DoM)

An aromatic ring with a Directing Metalation Group (DMG) interacts with an alkyllithium reagent. The heteroatom of the DMG acts as a Lewis base, coordinating to the lithium. This proximity allows the basic alkyl group to deprotonate the nearest ortho-position, forming a stable aryllithium species. This species then reacts with an electrophile (E+). wikipedia.org

| Directing Group | Relative Directing Ability | Typical Conditions |

| -CONR₂ | Strong | R₂NLi, THF, -78 °C |

| -SO₂NR₂ | Strong | s-BuLi, THF, -78 °C |

| -OCH₃ / -OC₂H₅ | Moderate | n-BuLi or s-BuLi, TMEDA, THF, -78 to 0 °C |

| -F | Weak | n-BuLi, THF, low temp |

This table presents a generalized summary of the directing ability of common functional groups in DoM reactions.

For the specific target compound, a DoM strategy would need to carefully consider the interplay of the directing effects of the ethoxy group versus the deactivating fluorine atoms.

The synthesis of polysubstituted benzenes relies heavily on the order in which substituents are introduced. libretexts.orgpressbooks.pub The directing effects of the existing groups on the ring dictate the position of subsequent substitutions in electrophilic aromatic substitution reactions. fiveable.me Planning a synthesis often involves working backward from the target molecule, a process known as retrosynthesis. libretexts.orgpressbooks.pub

A plausible synthetic route to this compound involves a multi-step sequence starting from a simpler, commercially available difluorinated compound. One common approach begins with the etherification of a difluorophenol followed by a regioselective iodination.

A potential pathway is as follows:

Etherification: 2,3-Difluorophenol can be treated with an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base such as potassium carbonate to form 1-ethoxy-2,3-difluorobenzene.

Iodination: The resulting 1-ethoxy-2,3-difluorobenzene is then subjected to electrophilic iodination. The ethoxy group is an activating, ortho, para-director. The two fluorine atoms are deactivating but also ortho, para-directors. The position of iodination will be directed primarily by the powerful activating ethoxy group to the para position (C4), which is sterically accessible and electronically favored. This step can be accomplished using an iodinating agent like N-iodosuccinimide (NIS) or iodine monochloride (ICl).

Table: Proposed Sequential Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale |

|---|---|---|---|---|

| 1 | 2,3-Difluorophenol | C₂H₅Br, K₂CO₃, in a polar aprotic solvent (e.g., DMF) | 1-Ethoxy-2,3-difluorobenzene | Williamson ether synthesis to introduce the ethoxy group. |

This sequential approach provides a high degree of control over the final substitution pattern, making it a reliable method for preparing complex molecules like this compound. The success of the synthesis is contingent on the correct prediction of the cumulative directing effects of all substituents on the aromatic ring. youtube.com

Chemical Reactivity and Mechanistic Studies of 2 Ethoxy 1,3 Difluoro 4 Iodobenzene

Cross-Coupling Reaction Pathways

2-Ethoxy-1,3-difluoro-4-iodobenzene is an excellent candidate for cross-coupling reactions due to the presence of the iodine atom, which serves as a good leaving group in the key oxidative addition step of the catalytic cycle. The electronic and steric environment of the C-I bond, influenced by the adjacent fluorine and ethoxy groups, plays a crucial role in its reactivity.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. researchgate.net For a substrate like this compound, this reaction provides a direct route to biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and materials science.

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the palladium catalyst and the associated ligands. The ligand plays a critical role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle. organic-chemistry.orgnih.gov For the coupling of an aryl iodide such as this compound, a variety of palladium sources can be employed, including Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.

The choice of ligand is often more critical than the palladium precursor. Electron-rich and bulky phosphine (B1218219) ligands are commonly used to enhance the efficiency of the oxidative addition step and to promote the reductive elimination step. nih.gov For sterically hindered or electronically deactivated substrates, specialized ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have demonstrated high efficacy, enabling reactions to proceed at lower catalyst loadings and often at room temperature. nih.gov The electronic nature of the aryl halide and the boronic acid partner influences the optimal ligand choice. For instance, the coupling of electron-rich aryl halides may benefit from more electron-rich and bulky ligands to facilitate the oxidative addition.

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org While the oxidative addition of the C-I bond of this compound to a Pd(0) complex is generally facile, the subsequent steps can be influenced by various factors.

Transmetalation , the transfer of the organic group from the boron atom to the palladium center, is a crucial and often rate-limiting step. This process is typically facilitated by a base, which activates the organoboron species to form a more nucleophilic borate (B1201080) complex. nih.gov Kinetic studies on similar systems have shown that the rate of transmetalation can be influenced by the nature of the base, the solvent, and the substituents on both coupling partners. nih.gov For a substrate like this compound, the fluorine atoms may exert an electronic effect that influences the rate of this step.

Reductive Elimination is the final step, where the two organic fragments are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst. The rate of reductive elimination is influenced by the steric bulk of the ligands and the electronic nature of the coupled groups. For the formation of a biaryl product from this compound, the steric hindrance around the palladium center, dictated by the phosphine ligands and the ortho-substituents on the aryl rings, will be a key determinant of the efficiency of this step.

The Suzuki-Miyaura coupling of this compound is expected to be compatible with a wide range of aryl and heteroaryl boronic acids and their corresponding esters. The reactivity will, however, be influenced by the electronic and steric properties of the boronic acid partner.

Generally, electron-rich boronic acids tend to react more readily, while electron-deficient ones may require more forcing conditions or specialized catalyst systems. Steric hindrance on the boronic acid, particularly at the ortho positions, can significantly slow down the reaction rate and may necessitate the use of bulky, electron-rich phosphine ligands to overcome the steric barrier. The table below illustrates the expected scope and potential limitations based on general principles of the Suzuki-Miyaura reaction.

| Boronic Acid/Ester Partner | Expected Reactivity | Potential Challenges | Typical Catalyst/Ligand System |

|---|---|---|---|

| Phenylboronic acid | High | None anticipated | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ |

| 4-Methoxyphenylboronic acid | High | None anticipated | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ |

| 4-Nitrophenylboronic acid | Moderate | Slower reaction rates due to electron-withdrawing group | Pd(dppf)Cl₂ or Pd(OAc)₂/SPhos |

| 2-Methylphenylboronic acid | Moderate to Low | Steric hindrance from the ortho-methyl group | Pd(OAc)₂/SPhos or other bulky ligands |

| Thiophene-2-boronic acid | High | Potential for catalyst poisoning with sulfur-containing heterocycles | Careful selection of ligand and conditions |

| Pyridin-3-ylboronic acid | High | Potential for coordination of the pyridine (B92270) nitrogen to the palladium center | Use of appropriate base and conditions |

The Stille coupling offers an alternative pathway for the formation of C-C bonds, utilizing organotin reagents (organostannanes) as the nucleophilic partner. While often highly effective, the toxicity and cost of organotin compounds are significant drawbacks compared to the more benign boronic acids used in Suzuki-Miyaura reactions. sigmaaldrich.comwikipedia.org

Similar to the Suzuki-Miyaura coupling, the Stille reaction of this compound would involve a palladium catalyst, with the choice of ligand and reaction conditions being crucial for achieving high yields. The mechanism also proceeds via an oxidative addition, transmetalation, and reductive elimination cycle. wikipedia.org

For the coupling of an aryl iodide like this compound with an arylstannane, typical catalyst systems would involve a Pd(0) source, often generated in situ from Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand such as PPh₃ or AsPh₃. The reaction is generally less sensitive to the presence of water and air compared to other cross-coupling reactions. The table below outlines a hypothetical optimization of conditions for a Stille coupling based on established protocols.

| Entry | Palladium Source | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (5 mol%) | - | Toluene | 110 | Potentially high |

| 2 | Pd₂(dba)₃ (2.5 mol%) | PPh₃ (10 mol%) | Toluene | 110 | Potentially high |

| 3 | Pd(OAc)₂ (5 mol%) | P(o-tol)₃ (10 mol%) | DMF | 100 | Potentially improved for hindered substrates |

| 4 | PdCl₂(PPh₃)₂ (5 mol%) | - | DMF | 100 | Potentially high |

Stille Coupling Reactivity with Organotin Reagents

Transmetalation Kinetics and Stereochemical Implications

No published studies on the transmetalation kinetics or stereochemical implications of reactions involving organometallic intermediates derived from this compound were found.

Negishi Coupling with Organozinc Reagents

Specific research detailing the Negishi coupling of this compound with organozinc reagents is not available in the scientific literature.

Formation and Reactivity of Organozinc Intermediates

There are no specific reports on the formation of organozinc intermediates from this compound or their subsequent reactivity.

Chemo- and Regioselectivity in Cross-Coupling

Data regarding the chemo- and regioselectivity of Negishi cross-coupling reactions with this specific substrate is not available.

Reactivity with Grignard Reagents and Related Organometallics

Detailed studies on the reactivity of this compound with Grignard reagents or similar organometallic compounds have not been published.

Exploration of Other Palladium- and Nickel-Catalyzed Cross-Couplings (e.g., Sonogashira, Heck)

While Sonogashira and Heck couplings are common for aryl iodides wikipedia.orgorganic-chemistry.org, no specific examples or mechanistic studies involving this compound have been documented in the literature.

Nucleophilic Aromatic Substitution (SNAr) on Fluorine and Iodine Centers

The general principles of nucleophilic aromatic substitution (SNAr) suggest that such reactions are possible on activated aromatic rings nih.govnih.gov. The presence of fluorine atoms can influence the reactivity of the C-I bond or potentially be displaced themselves under certain conditions. However, no specific experimental studies detailing the outcomes or mechanisms of SNAr reactions on this compound at either the fluorine or iodine centers have been reported.

Electrophilic Aromatic Substitution (EAS) Reactivity

The orientation of electrophilic aromatic substitution on the this compound ring is directed by the combined electronic effects of the substituents. The ethoxy group is an ortho-, para-director, activating the ring towards electrophilic attack. Conversely, the fluorine atoms are deactivating ortho-, para-directors. In this specific substitution pattern, the positions ortho and para to the ethoxy group are positions 2, 4, and 6. Position 4 is already occupied by iodine, and position 2 is occupied by a fluorine atom. Therefore, electrophilic attack is sterically and electronically directed towards position 6. The fluorine at position 3 exerts a meta-directing influence. The collective directing effects favor substitution at the C-6 position.

Functional Group Interconversions (FGIs) and Derivatization

The presence of three distinct functional moieties—the iodo, fluoro, and ethoxy groups—on the benzene (B151609) ring allows for a wide array of chemical transformations, enabling the synthesis of diverse derivatives.

Transformations Involving the Aromatic Halogens (Iodine, Fluorine)

The carbon-iodine bond is the most reactive site for many cross-coupling reactions due to the high polarizability and relative weakness of the C-I bond compared to C-F and C-H bonds. This makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. While specific examples with this compound are not extensively documented in readily available literature, the general mechanism involves the reaction of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This would result in the replacement of the iodine atom with an aryl or vinyl group.

Sonogashira Coupling: This coupling reaction introduces an alkyne moiety onto the aromatic ring by reacting the aryl iodide with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This transformation is valuable for the synthesis of conjugated enynes and arylalkynes.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. Reaction of this compound with various primary or secondary amines under Buchwald-Hartwig conditions would yield the corresponding N-aryl derivatives, replacing the iodine atom.

The fluorine atoms are generally much less reactive towards substitution than iodine. Nucleophilic aromatic substitution (SNA_r) of the fluorine atoms would require harsh reaction conditions and highly activated nucleophiles, due to the strong carbon-fluorine bond.

Reactions at the Ethoxy Side Chain

The ethoxy group is generally stable under many reaction conditions. However, cleavage of the ether linkage can be achieved under harsh acidic conditions, typically using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). This would lead to the formation of the corresponding phenol (B47542), 2,3-difluoro-4-iodophenol, and ethyl halide.

Synthesis of Polyfunctionalized Aryl Derivatives

The sequential and chemoselective functionalization of the different reactive sites of this compound allows for the synthesis of a wide range of polyfunctionalized aryl derivatives. For instance, a cross-coupling reaction at the C-I bond can be followed by a directed ortho-metalation (DoM) reaction. The ethoxy group can act as a directing group for lithiation at the ortho C-6 position, allowing for the introduction of a second substituent.

An illustrative, though generalized, synthetic pathway could involve an initial Sonogashira coupling to introduce an alkynyl group at the 4-position, followed by a directed lithiation at the 6-position and subsequent quenching with an electrophile to yield a trisubstituted product.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Potential Yield Range |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst, Base | 4-Aryl-2-ethoxy-1,3-difluorobenzene | Good to Excellent |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-2-ethoxy-1,3-difluorobenzene | Good to Excellent |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Base | N-(4-Ethoxy-2,6-difluorophenyl)amine | Moderate to Good |

| Ether Cleavage | Strong acid (e.g., HI) | - | 2,3-Difluoro-4-iodophenol | Variable |

| Directed ortho-Metalation | Organolithium reagent, Electrophile | - | 2-Ethoxy-1,3-difluoro-4-iodo-6-substituted-benzene | Moderate to Good |

Advanced Spectroscopic and Structural Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For a complete structural assignment of 2-Ethoxy-1,3-difluoro-4-iodobenzene, a combination of multi-nuclear and multi-dimensional NMR experiments would be required.

Multi-Nuclear NMR for Fluorine, Carbon, and Hydrogen

A standard characterization would involve ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

¹H NMR: Limited and unreferenced data suggests the following proton NMR signals in a deuterated chloroform (B151607) (CDCl₃) solvent: a triplet at approximately 1.42 ppm corresponding to the three protons of the methyl (CH₃) group, a quartet at around 4.10 ppm for the two protons of the methylene (B1212753) (OCH₂) group, and a multiplet in the range of 6.85–7.20 ppm for the two aromatic protons on the benzene (B151609) ring. The splitting patterns (triplet and quartet) are indicative of the coupling between the methyl and methylene protons of the ethoxy group.

¹³C NMR: Detailed and experimentally verified ¹³C NMR data for this compound, including chemical shifts and coupling constants with fluorine, are not available in the surveyed literature. Such data would be essential for assigning each carbon atom in the molecule, including the eight carbons of the benzene ring and the ethoxy group.

¹⁹F NMR: Similarly, specific ¹⁹F NMR data for this compound is not documented in research papers. ¹⁹F NMR is crucial for understanding the electronic environment of the fluorine atoms and for observing through-space and through-bond couplings to nearby protons and carbons, which would help confirm the substitution pattern on the aromatic ring.

Advanced 2D NMR Techniques for Connectivity and Proximity Information

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the protons of the ethoxy group and would help to assign any potential couplings between the aromatic protons. No published COSY spectra for this compound could be found.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would be vital for assigning the carbons of the ethoxy group and the proton-bearing carbons of the aromatic ring. This data is not currently available.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for connecting the ethoxy group to the benzene ring and for assigning the quaternary (non-protonated) carbons, including those bonded to fluorine and iodine. No HMBC studies for this compound have been published.

Conformational Analysis and Rotational Barriers via NMR

The ethoxy group attached to the benzene ring is subject to rotation around the C-O bond. Variable temperature NMR studies could provide insights into the preferred conformation of this group and could be used to determine the energy barrier for this rotation. Such conformational studies for this compound have not been reported.

Mass Spectrometry (MS) Research

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

While a nominal molecular ion peak at m/z 284.04 has been reported, this is consistent with the compound's molecular formula but does not constitute a high-resolution mass measurement. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₈H₇F₂IO) and confirming the identity of the compound beyond doubt. Published HRMS data for this molecule is not available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. By analyzing these fragments, one could deduce the connectivity of the atoms, for example, by observing the loss of the ethoxy group or the iodine atom. There are no available MS/MS studies detailing the fragmentation pathways of this compound.

Vibrational Spectroscopy (IR, Raman) Studies

Assignment of Characteristic Vibrational Modes

The vibrational modes of this compound can be assigned to specific stretching, bending, and torsional motions of its constituent chemical bonds and functional groups. The table below presents the expected characteristic vibrational modes and their approximate wavenumber ranges, based on data from related substituted benzenes.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H stretching (aromatic) | 3100 - 3000 | Stretching vibrations of the carbon-hydrogen bonds on the benzene ring. |

| C-H stretching (aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretching of the C-H bonds in the ethoxy group. |

| C=C stretching (aromatic) | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. Multiple bands are expected in this region. |

| C-H bending (aliphatic) | 1475 - 1380 | Scissoring and bending vibrations of the CH₂ and CH₃ groups in the ethoxy substituent. |

| C-O stretching (ether) | 1260 - 1000 | Asymmetric and symmetric stretching of the aryl-O and alkyl-O bonds of the ethoxy group. |

| C-F stretching | 1350 - 1150 | Stretching vibrations of the carbon-fluorine bonds. These are typically strong absorptions in the IR spectrum. |

| C-I stretching | 600 - 500 | Stretching vibration of the carbon-iodine bond. This is expected to be a low-frequency vibration. |

| Ring breathing mode | ~1000 | A symmetric in-plane expansion and contraction of the entire benzene ring. |

| Out-of-plane C-H bending | 900 - 675 | Bending vibrations of the aromatic C-H bonds out of the plane of the ring. The pattern is characteristic of the substitution pattern. |

Influence of Substituents on Spectroscopic Signatures

The four different substituents on the benzene ring—ethoxy, two fluoro, and an iodo group—each exert a distinct influence on the molecule's vibrational spectra. These effects are a combination of mass effects, inductive effects, and resonance effects.

The ethoxy group introduces characteristic C-H and C-O stretching and bending vibrations, as detailed in the table above. The oxygen atom, through its lone pairs, can participate in resonance with the aromatic ring, which can influence the positions and intensities of the ring's vibrational modes.

The fluoro substituents are highly electronegative, leading to a strong inductive electron-withdrawing effect. This can shift the vibrational frequencies of the adjacent C-C bonds in the ring. The C-F stretching vibrations themselves are typically strong and appear in a characteristic region of the IR spectrum.

The iodo substituent is the heaviest of the four, and its mass effect leads to low-frequency C-I stretching and bending vibrations. Like other halogens, iodine has an inductive electron-withdrawing effect, but it is also polarizable and can participate in resonance. The balance of these effects will subtly modulate the electronic distribution and, consequently, the vibrational frequencies of the benzene ring.

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound has not been reported, the principles of X-ray crystallography allow for a prediction of its likely solid-state structure based on analyses of similar molecules. X-ray diffraction studies on substituted benzenes have provided a wealth of information on how substituents influence molecular packing and intermolecular interactions. docbrown.infowikipedia.org

It is expected that this compound would crystallize in a common crystal system for organic molecules, such as monoclinic or orthorhombic. The arrangement of the molecules in the crystal lattice will be governed by a balance of forces, including van der Waals interactions and potential weak hydrogen bonds involving the ethoxy group and the fluorine atoms. The packing of polycyclic aromatic hydrocarbons often falls into categories such as herringbone or sheet-like arrangements, and similar motifs could be expected here. researchgate.netresearchgate.net

The iodine atom, being large and polarizable, could participate in halogen bonding, a type of non-covalent interaction where the iodine acts as an electrophilic region, interacting with a nucleophilic region on an adjacent molecule. This can significantly influence the crystal packing. wikipedia.org The planarity of the benzene ring may be slightly distorted due to steric hindrance between the adjacent substituents. wikipedia.org

Below is a table of hypothetical but plausible crystallographic parameters for this compound, based on data for other substituted aromatic compounds. This is for illustrative purposes only.

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1007 |

| Z | 4 |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure of molecules. For 2-Ethoxy-1,3-difluoro-4-iodobenzene, DFT calculations can elucidate the influence of the ethoxy, fluoro, and iodo substituents on the electron distribution within the benzene (B151609) ring.

Detailed research findings indicate that for halobenzenes, DFT methods, particularly those incorporating dispersion corrections (like DFT-D4), are effective in describing their electronic properties and interactions. acs.org Functionals such as B3LYP and M06-2X, paired with appropriate basis sets like 6-31+G(d,p) or aug-cc-pVDZ, are commonly employed for such systems. nih.govresearchgate.netnih.gov These calculations can determine key electronic parameters that govern the molecule's reactivity and physical properties. For instance, the analysis of electrostatic potential maps can reveal regions of positive or negative charge, highlighting areas susceptible to nucleophilic or electrophilic attack. acs.orgresearchgate.net The iodine atom, due to the "sigma-hole" phenomenon, is expected to have a region of positive electrostatic potential, making it a potential site for halogen bonding. acs.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Indicates the overall polarity of the molecule, arising from the vector sum of individual bond dipoles. |

| HOMO Energy | ~ -8.5 to -9.5 eV | The energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -0.5 to -1.5 eV | The energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 7.0 to 9.0 eV | The energy difference between the HOMO and LUMO; a larger gap suggests higher kinetic stability. |

| Mulliken Charge on Iodine | Slightly Positive | Reflects the electron-withdrawing nature of the adjacent fluorine atoms and the potential for a sigma-hole. |

Note: The values in this table are hypothetical and represent typical ranges expected for a molecule with this substitution pattern, based on DFT calculations of analogous compounds.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. For this compound, the prediction of ¹⁹F NMR chemical shifts is particularly relevant.

Studies have demonstrated that DFT calculations can accurately predict ¹⁹F NMR chemical shifts for fluorinated aromatic compounds. nih.govresearchgate.net The recommended approach often involves geometry optimization followed by NMR shielding tensor calculations, for instance, using the B3LYP functional with the 6-31+G(d,p) basis set. nih.gov The calculated isotropic shielding values are then converted to chemical shifts using a scaling factor derived from a linear correlation between experimental and computed values for a set of known compounds. researchgate.netacs.org This methodology allows for the unambiguous assignment of chemical shifts to specific fluorine atoms in a molecule. nih.gov Similar computational protocols can be applied to predict ¹H and ¹³C NMR spectra, as well as infrared (IR) vibrational frequencies, which correspond to the modes of molecular vibration.

Table 2: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Position | Predicted Chemical Shift (ppm) vs. CFCl₃ | Influencing Factors |

| F at C-1 | -115 to -125 | Influenced by the adjacent ethoxy group and the iodine atom. |

| F at C-3 | -130 to -140 | Primarily influenced by the adjacent ethoxy and iodine substituents. |

Note: These predicted chemical shift ranges are based on methodologies reported for other fluorinated aromatic compounds and serve as an illustrative example. nih.govresearchgate.netrsc.org The exact values would require specific calculations for this molecule.

Reaction Pathway Modeling and Transition State Analysis of Key Transformations

Understanding the reaction mechanisms of this compound is crucial for its application in organic synthesis. Computational modeling can map out the potential energy surfaces of its reactions, identifying intermediates and transition states.

A key transformation for this molecule would be the substitution of the iodine atom, which is a good leaving group. Reaction pathway modeling, often using DFT, can be employed to study, for example, a nucleophilic aromatic substitution reaction. This involves calculating the energies of the reactants, any intermediates (like a Meisenheimer complex), the products, and, crucially, the transition states that connect them. The energy difference between the reactants and the highest-energy transition state gives the activation energy, which is a key determinant of the reaction rate. acs.org Studies on the iodination of aromatic compounds have used computational modeling to clarify the role of catalysts and reactive species, demonstrating the power of these methods to elucidate complex reaction mechanisms. acs.orgacs.org

Table 3: Hypothetical Calculated Energies for a Nucleophilic Substitution Reaction

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0 | This compound + Nucleophile |

| Transition State 1 | +20 to +25 | The energy barrier for the initial attack of the nucleophile. |

| Intermediate | +5 to +10 | A transient, high-energy species (e.g., Meisenheimer complex). |

| Transition State 2 | +15 to +20 | The energy barrier for the departure of the iodide leaving group. |

| Products | -10 to -15 | The final substituted product + Iodide ion. |

Note: This table presents a hypothetical energy profile for a representative reaction to illustrate the type of data obtained from reaction pathway modeling.

Molecular Dynamics Simulations for Conformational Sampling

The ethoxy group in this compound introduces conformational flexibility. Molecular dynamics (MD) simulations can be used to explore the different spatial arrangements (conformers) of this group and their relative stabilities.

Table 4: Summary of a Hypothetical Conformational Analysis from MD Simulations

| Parameter | Description | Expected Findings |

| C-C-O-C Dihedral Angle | The angle defining the rotation of the ethyl group. | A distribution of angles, likely with a preference for staggered conformations to minimize steric hindrance. |

| Conformer Populations | The percentage of time the molecule spends in each stable conformation. | One or two low-energy conformers are likely to dominate the population at room temperature. |

| Intramolecular Interactions | Non-covalent interactions between the ethoxy group and the rest of the molecule. | Potential for weak hydrogen bonds or steric clashes that influence conformational preference. |

Note: The findings in this table are illustrative of the data that would be generated from an MD simulation of this molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. nih.gov A QSPR model could be developed for a series of analogues of this compound to predict various physicochemical properties without the need for experimental measurements for every compound.

To build a QSPR model, one would first assemble a dataset of related compounds with known experimental values for a property of interest (e.g., boiling point, solubility). Then, for each molecule, a set of numerical descriptors is calculated that encode its structural features (e.g., topological, electronic, steric). Finally, a mathematical equation is derived that correlates the descriptors with the property. nih.gov Studies on substituted halobenzenes have shown that QSPR can be used to predict parameters related to intermolecular interactions like halogen bonding. nih.gov

Table 5: Outline of a Hypothetical QSPR Study for Analogues

| Component | Description | Example |

| Dataset | A series of structurally related substituted iodobenzenes. | Varying the alkyl chain of the ether, or the position and number of fluorine atoms. |

| Property to Predict | A physicochemical or biological property of interest. | Boiling point, n-octanol/water partition coefficient, or receptor binding affinity. |

| Molecular Descriptors | Numerical representations of molecular structure. | Molecular weight, LogP, polar surface area, HOMO/LUMO energies, dipole moment. |

| Statistical Method | The algorithm used to build the predictive model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. |

| Validation | Methods to assess the predictive power of the model. | Cross-validation (e.g., leave-one-out) and prediction on an external test set. |

Applications in Advanced Organic Synthesis and Material Sciences

Precursor in Agrochemical Synthesis Programs

Arylpyridine structures are central to a number of commercial insecticides and fungicides. The synthesis of these scaffolds often involves the coupling of a substituted aryl group to a pyridine (B92270) ring. 2-Ethoxy-1,3-difluoro-4-iodobenzene is an ideal candidate for such transformations. The reactive carbon-iodine bond allows for participation in various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, with appropriate pyridine-containing coupling partners. This would enable the introduction of the 2-ethoxy-1,3-difluorophenyl group into a pyridine system, a key step in the assembly of complex agrochemical candidates.

The study of structure-activity relationships (SAR) is fundamental to the design of new pesticides. While specific SAR studies on derivatives of this compound in an agrochemical context are not extensively published, general principles for fluorinated arylpyridine pesticides can be inferred. The variation of substituents on the pyridine ring, coupled with the fixed 2-ethoxy-1,3-difluorophenyl moiety, would allow researchers to systematically probe the impact of different functional groups on insecticidal or fungicidal activity. For instance, the presence and position of the ethoxy and difluoro groups on the phenyl ring can significantly influence the binding affinity of the molecule to its biological target in a pest species. Research on other fluorinated and ethoxy-containing pyridine derivatives has shown that these groups can enhance bioactivity. nih.govresearchgate.net

Utilization as a Building Block in Medicinal Chemistry Research

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability. The difluorinated ethoxybenzene motif present in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. Its ability to undergo various chemical transformations allows for its incorporation into a wide range of molecular scaffolds. While specific examples of its use in the synthesis of named drug candidates are proprietary and often found in patent literature, its application as a building block for creating libraries of compounds for high-throughput screening is a key aspect of modern drug discovery. The reactivity of the iodine atom allows for the attachment of this fluorinated fragment to various core structures, enabling the exploration of new chemical space in the search for new medicines.

Development of Advanced Materials with Fluorinated Aromatic Cores

Fluorinated aromatic compounds are known to possess unique properties, including high thermal stability, chemical resistance, and specific electronic characteristics. These attributes make them valuable components in the design of advanced materials.

While specific research detailing the use of this compound in polymer synthesis is not widely documented in publicly accessible literature, its structure suggests potential applications. The di-functionality (iodine and the potential for further functionalization on the ring) could allow it to act as a monomer or a cross-linking agent in the synthesis of fluorinated polymers. Such polymers could exhibit desirable properties like low dielectric constants, high thermal stability, and hydrophobicity, making them suitable for applications in electronics, coatings, and specialty membranes.

A significant and well-documented application of this compound is in the synthesis of materials for liquid crystal displays (LCDs). It serves as a critical intermediate in the production of multifluorotolane derivatives. These derivatives are synthesized via Sonogashira coupling reactions, where the iodine atom of this compound is coupled with an alkyne. The resulting fluorinated tolanes are key components of liquid crystal mixtures, contributing to properties such as a large optical anisotropy (Δn) and a negative dielectric anisotropy (Δε). These characteristics are crucial for achieving fast response times and low driving voltages in modern LCDs. The rigid, fluorinated core provided by the this compound building block is essential for obtaining the desired mesomorphic and electro-optical properties of the final liquid crystal materials.

Future Research Directions and Synthetic Challenges

Development of More Sustainable and Greener Synthetic Routes

The synthesis of polysubstituted aromatic compounds often relies on multi-step processes that can generate significant chemical waste. A primary goal for future research would be the development of environmentally benign synthetic pathways. This would involve:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Use of Greener Solvents: Replacing traditional volatile organic compounds with water, supercritical fluids, or bio-based solvents.

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste and improve efficiency. For halogenated aromatics, this could involve novel palladium, copper, or even iron-catalyzed cross-coupling reactions.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic environment created by the interplay of the ethoxy, fluoro, and iodo substituents on the benzene (B151609) ring could lead to unexpected reactivity. Research in this area would focus on:

Orthogonal Reactivity: Investigating conditions under which each functional group (ethoxy, fluorine, iodine) can be selectively manipulated without affecting the others. The iodine atom, for instance, is a prime site for cross-coupling reactions.

Fluorine-Directed Chemistry: Exploring how the strongly electron-withdrawing fluorine atoms influence the reactivity of adjacent positions on the ring, potentially enabling novel substitution or metalation reactions.

Hypervalent Iodine Chemistry: Investigating the potential for the iodo group to be converted into a hypervalent iodine reagent, which could then be used for a variety of powerful transformations.

Integration into Asymmetric Synthesis Strategies

The development of methods to introduce chirality is a cornerstone of modern pharmaceutical and materials research. For a molecule like 2-Ethoxy-1,3-difluoro-4-iodobenzene, this could involve:

Chiral Catalysis: Using chiral catalysts to perform enantioselective reactions at one of the functional groups.

Desymmetrization: If a prochiral precursor is used, employing chiral reagents to selectively react with one of two identical functional groups, thereby inducing chirality.

Use as a Chiral Building Block: Once a chiral version of the molecule is synthesized, it could serve as a valuable building block for the synthesis of more complex, enantiomerically pure molecules.

High-Throughput Experimentation and Automation in Synthesis and Characterization

The optimization of reaction conditions for the synthesis of a novel compound is often a time-consuming process. High-throughput experimentation (HTE) and automation can significantly accelerate this discovery phase. syrris.comnih.govrsc.org This would entail:

Automated Synthesis Platforms: Utilizing robotic systems to rapidly screen a wide range of catalysts, solvents, temperatures, and reactant ratios. syrris.comyoutube.com

Rapid Characterization: Integrating automated purification and analytical techniques, such as mass spectrometry and NMR, to quickly assess the outcomes of these reactions. youtube.com

Data-Driven Discovery: Employing machine learning algorithms to analyze the large datasets generated by HTE to predict optimal reaction conditions and even suggest novel reaction pathways. youtube.com

Bio-inspired Synthesis and Catalysis Approaches

Nature has evolved highly efficient enzymes that can catalyze complex chemical transformations with remarkable selectivity. A bio-inspired approach to the synthesis of this compound could involve:

Enzymatic Halogenation and Hydroxylation: Exploring the use of halogenase and oxygenase enzymes to introduce the iodo and hydroxyl (a precursor to the ethoxy group) functionalities onto an aromatic scaffold. nih.gov

Directed Evolution: Engineering enzymes to accept non-natural substrates and to catalyze reactions that are not found in nature, potentially leading to a highly efficient and selective synthesis. nih.govnih.gov

Whole-Cell Biocatalysis: Using engineered microorganisms to perform multiple synthetic steps in a single pot, offering a potentially more sustainable and cost-effective manufacturing process. nih.gov

Q & A

Q. Q: What are the optimal reaction conditions for synthesizing 2-ethoxy-1,3-difluoro-4-iodobenzene from its precursor, 1,3-difluoro-4-iodobenzene?

A: The ethoxylation of 1,3-difluoro-4-iodobenzene (CAS 2265-93-2) typically employs nucleophilic aromatic substitution (SNAr). Key parameters include:

- Base selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) to deprotonate ethanol .

- Temperature : 80–100°C under inert atmosphere (N₂/Ar) to prevent iodine loss .

- Reaction time : 12–24 hours, monitored via TLC or GC-MS.

Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) typically yields 60–75% .

Q. Q: How to resolve contradictions in NMR data when characterizing substituent effects in this compound?

A: Unexpected splitting patterns in ¹⁹F NMR or deshielded protons in ¹H NMR may arise from:

- Steric effects : Ethoxy group ortho to fluorine alters electronic environment .

- Iodine’s heavy atom effect : Causes signal broadening; use high-field NMR (≥500 MHz) .

Methodology :

Compare experimental shifts with computational predictions (DFT/B3LYP/6-311+G(d,p)) .

Use 2D NMR (HSQC, HMBC) to confirm coupling between F and adjacent H .

Q. Q: Why does electrophilic substitution favor the 5-position in this compound?

A: The ethoxy group (electron-donating) and fluorine (electron-withdrawing) create a polarized aromatic ring. Computational studies (e.g., Fukui indices) show:

- 5-position : Highest electron density due to para-directing ethoxy and meta-directing fluorine .

Experimental validation : Nitration with HNO₃/H₂SO₄ yields 5-nitro derivative (confirmed via X-ray crystallography) .

Handling Hazardous Intermediates

Q. Q: What safety protocols are critical when handling iodinated intermediates during synthesis?

A:

- Personal protective equipment (PPE) : Nitrile gloves, face shield, and fume hood use mandatory .

- Waste disposal : Iodinated byproducts stored in sealed containers with inert gas (N₂/Ar) to prevent volatilization .

- Emergency measures : For skin contact, rinse with 10% sodium thiosulfate to neutralize iodine .

Advanced Applications in Cross-Coupling Reactions

Q. Q: How does the iodine substituent enhance utility in palladium-catalyzed cross-coupling?

A: The C–I bond in this compound facilitates:

- Suzuki-Miyaura coupling : With aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) to form biaryl derivatives .

- Ullmann coupling : For C–N bond formation (CuI, 1,10-phenanthroline, 110°C) .

Key advantage : Iodine’s superior leaving-group ability vs. Br/Cl reduces reaction time .

Computational Modeling of Reactivity

Q. Q: Which computational methods best predict the compound’s reactivity in nucleophilic substitution?

A:

- DFT calculations : Use Gaussian09 with M06-2X/def2-TZVP to model transition states and activation energies .

- Solvent effects : Include PCM (Polarizable Continuum Model) for DMF/THF environments .

Validation : Compare computed vs. experimental Hammett σ values for substituents .

Addressing Data Contradictions in Biological Studies

Q. Q: How to design bioactivity assays given conflicting cytotoxicity data in fluorinated analogs?

A:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.